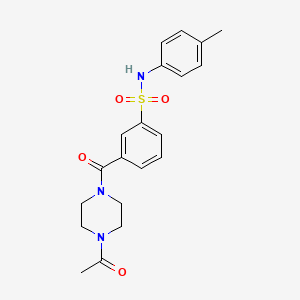
3-(4-acetylpiperazine-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-acetylpiperazine-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes a benzenesulfonamide core, which is functionalized with a piperazine ring and an acetyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylpiperazine-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Introduction of the Piperazine Ring: The benzenesulfonyl chloride is reacted with piperazine to form the piperazine-substituted benzenesulfonamide.
Acetylation: The final step involves the acetylation of the piperazine ring using acetic anhydride to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-acetylpiperazine-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as an antibacterial agent. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This makes them effective in treating bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-acetylpiperazine-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase. This enzyme is essential for the synthesis of folate, a vitamin necessary for DNA synthesis and cell division in bacteria. By inhibiting this enzyme, the compound effectively halts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, particularly in combination with other antibiotics.
Uniqueness
3-(4-acetylpiperazine-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. The presence of the acetylpiperazine moiety differentiates it from other sulfonamides, potentially offering different pharmacokinetic properties and therapeutic applications.
Properties
Molecular Formula |
C20H23N3O4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-(4-acetylpiperazine-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H23N3O4S/c1-15-6-8-18(9-7-15)21-28(26,27)19-5-3-4-17(14-19)20(25)23-12-10-22(11-13-23)16(2)24/h3-9,14,21H,10-13H2,1-2H3 |
InChI Key |
AIKZUARAVXUBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


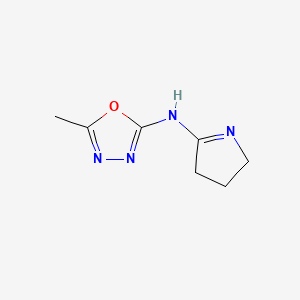
![4-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]piperidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B10808018.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B10808027.png)

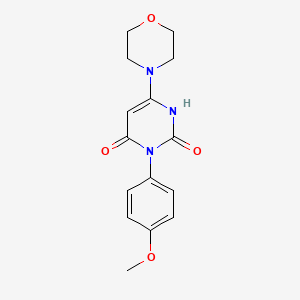
![N-[(3,4-Dimethoxyphenyl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B10808061.png)
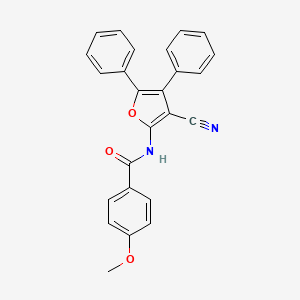
![Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-](/img/structure/B10808078.png)
![7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one](/img/structure/B10808085.png)
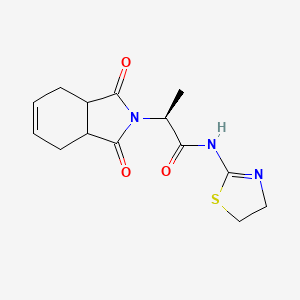
![N-[2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-bromo-5-methoxybenzamide](/img/structure/B10808094.png)
![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 2-(4-chlorophenoxy)acetate](/img/structure/B10808097.png)
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B10808103.png)
![[2-(Naphthalen-2-ylamino)-2-oxoethyl] 2-chloro-6-fluorobenzoate](/img/structure/B10808110.png)
